Computed Lipophilicity (XLogP3) Differentiation: 4-Fluorophenyl vs. Methyl Sulfonamide Analogs
The target compound exhibits a computed XLogP3 of 1.7 [1], compared to an estimated XLogP3 of approximately 0.3–0.5 for the simpler N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide analog (MW 244.32 g/mol, lacking the 4-fluorophenyl ring) . This ~1.2–1.4 log unit increase represents an approximately 15–25-fold higher predicted octanol-water partition coefficient, positioning the target compound closer to the optimal lipophilicity range (logP 1–3) for passive membrane permeability while maintaining aqueous solubility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide: estimated XLogP3 ≈ 0.3–0.5 |
| Quantified Difference | ΔXLogP3 ≈ 1.2–1.4 log units (~15–25× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) [1]; comparator value estimated from structural fragment contributions |
Why This Matters
This lipophilicity differential predicts superior passive membrane permeability for the target compound in cell-based assays, reducing the likelihood of false negatives due to poor cellular uptake compared to the less lipophilic methyl analog.
- [1] PubChem Compound Summary for CID 49738434. Computed Properties: XLogP3-AA = 1.7. National Center for Biotechnology Information (2026). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248 (2010). View Source
